molecular formula C18H14Cl2N4O3S2 B2871934 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-89-9

3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2871934
CAS RN: 392293-89-9
M. Wt: 469.36
InChI Key: QRXFZSYVQVQGHI-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O3S2 and its molecular weight is 469.36. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interconversions and Ring-System Derivatives

Research on similar compounds shows the potential for chemical interconversions within a series of compounds, leading to the creation of new ring-systems. This is illustrated in the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine (Ashby et al., 1978).

Photodynamic Therapy Application

Compounds containing similar structural elements have been studied for their potential in photodynamic therapy, particularly for cancer treatment. An example is the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield, significant for photodynamic therapy applications (Pişkin et al., 2020).

Inhibitors in Cancer Research

Research on halogenated sulfonamides, which share similar structural characteristics, has demonstrated their potential as inhibitors of tumor-associated isozyme carbonic anhydrase IX. This highlights the potential of such compounds in designing more potent and possibly selective inhibitors for antitumor applications (Ilies et al., 2003).

Antibacterial and Antifungal Applications

Compounds with similar thiadiazole structures have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Priya et al., 2006).

Nematocidal Activity

1,2,4-Oxadiazole derivatives containing 1,3,4-thiadiazole amide group, structurally related to the compound , have shown promising nematocidal activities against Bursaphelenchus xylophilus. This suggests the potential of such compounds in agricultural applications, particularly in pest control (Liu et al., 2022).

properties

IUPAC Name

3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S2/c1-27-14-4-2-13(3-5-14)21-15(25)9-28-18-24-23-17(29-18)22-16(26)10-6-11(19)8-12(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXFZSYVQVQGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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